molecular formula C15H20O2 B15478484 1-Diadamantylcarboxylic acid

1-Diadamantylcarboxylic acid

Cat. No.: B15478484
M. Wt: 232.32 g/mol
InChI Key: JCSZAFPDYSCWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Diadamantylcarboxylic Acid (CID: 13022291) is a high-purity, rigid polycyclic compound intended for research use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use. This molecule features a carboxylic acid functional group attached to a diamantane (diadamantyl) core, a structure known for its exceptional stability and geometric definition. The compound's IUPAC name is pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane-4-carboxylic acid . Its primary research value lies in its application as a building block in supramolecular chemistry and materials science. The adamantane-derived structure acts as a robust, three-dimensional scaffold, and the carboxylic acid group provides a site for further chemical modification or for coordination with metal ions. This makes it a valuable precursor for synthesizing complex metal-organic frameworks (MOFs) and coordination polymers, which are of significant interest for gas storage, separation technologies, and catalysis . Researchers utilize this compound to create materials with precise geometries, as the rigid, angle-shaped backbone helps dictate the final architecture of the assembled structure . For research purposes, the carboxylic acid moiety can participate in various reactions, including direct amidation to form stable amide bonds, a key transformation in constructing more complex molecules .

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4-carboxylic acid

InChI

InChI=1S/C15H20O2/c16-14(17)15-4-11-8-1-7-2-9(11)13(6-15)10(3-7)12(8)5-15/h7-13H,1-6H2,(H,16,17)

InChI Key

JCSZAFPDYSCWCG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4C1C5CC(C4)(CC3C5C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Carboxylic Acids

1,3-Adamantanedicarboxylic Acid (CAS 39269-10-8)

  • Structure : Contains two carboxylic acid groups at the 1- and 3-positions of the adamantane cage.
  • Molecular Formula : C₁₂H₁₆O₄; Molecular Weight : 224.25 g/mol .
  • Physical Properties: Melting Point: 169–171°C (vs. 1-adamantanecarboxylic acid: ~260°C decomposition) . Optical Activity: α([α]²⁰/D) = +138° (c = 1 in ethanol) .
  • Synthesis : Produced via a one-pot method from 1-adamantanecarboxylic acid, involving nitration and hydrolysis steps .
  • Applications: Used to synthesize diamantane derivatives (e.g., 1,3-diaminoadamantane) for antiviral and polymer research .

1-(p-Tolyl)-3-Adamantanecarboxylic Acid (CAS 56531-69-2)

  • Structure : Features a para-methylphenyl (p-tolyl) substituent at the 3-position and a carboxylic acid group at the 1-position.
  • Molecular Formula : C₁₈H₂₂O₂; Molecular Weight : 270 g/mol .
  • Key Differences :
    • Enhanced steric bulk due to the aromatic p-tolyl group, which may influence binding affinity in drug design.
    • Broader applications in materials science compared to unsubstituted 1-adamantanecarboxylic acid .

1-Adamantaneacetic Acid

  • Structure : A carboxylic acid group attached to an ethyl chain linked to the adamantane cage.
  • Used as an intermediate for functionalized adamantane derivatives in medicinal chemistry .

Pharmacological Relevance

  • 1-Adamantanecarboxylic Acid Derivatives: Exhibit potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (IC₅₀ values in nanomolar range) .
  • 1,3-Adamantanedicarboxylic Acid Derivatives : Demonstrate antiviral activity, particularly against influenza strains .

Industrial and Market Trends

  • 1-Adamantanecarboxylic Acid: Dominates global markets due to its versatility, with major suppliers in Europe, Asia, and North America .
  • Specialized Derivatives (e.g., 1-(p-Tolyl)-3-adamantanecarboxylic Acid) : Niche demand in high-value polymer and drug development .

Data Tables

Table 1: Structural and Physical Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
1-Adamantanecarboxylic Acid 828-51-3 C₁₁H₁₆O₂ 180.25 Decomposes ~260 Enzyme inhibitors, polymers
1,3-Adamantanedicarboxylic Acid 39269-10-8 C₁₂H₁₆O₄ 224.25 169–171 Antiviral agents
1-(p-Tolyl)-3-Adamantanecarboxylic Acid 56531-69-2 C₁₈H₂₂O₂ 270 Not reported Advanced materials

Q & A

Q. What are the established synthetic routes for 1-Diadamantylcarboxylic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of adamantane-derived carboxylic acids typically involves functionalization of the adamantane core. A one-pot method for synthesizing 1,3-adamantanedicarboxylic acid from 1-adamantane carboxylic acid has been reported, utilizing controlled oxidation and acid catalysis . Key optimization parameters include:

  • Temperature control (e.g., maintaining 80–100°C to prevent side reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Catalyst choice (e.g., sulfuric acid for carboxylation).
    Post-synthesis purification often involves recrystallization or chromatography. Purity can be verified via NMR (e.g., characteristic adamantane proton signals at δ 1.6–2.1 ppm) .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Structural validation requires multi-technique analysis:

  • NMR spectroscopy : Adamantane protons exhibit distinct split signals due to the rigid cage structure. Carboxylic acid protons (δ 10–12 ppm) confirm functionalization .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 180.24 for C₁₁H₁₆O₂) and fragmentation patterns verify the molecular formula .
  • X-ray crystallography : Resolves spatial arrangement, particularly for derivatives with steric hindrance .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Toxicity : Limited acute toxicity data exist, but adamantane derivatives may irritate mucous membranes. Use PPE (gloves, goggles) during handling .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How do steric and electronic properties of this compound influence its reactivity in supramolecular chemistry applications?

The adamantane core’s rigidity and electron-deficient nature enable unique host-guest interactions:

  • Steric effects : Bulky substituents hinder π-π stacking but enhance van der Waals interactions in cavity-based systems (e.g., cyclodextrins) .
  • Electronic effects : The carboxylic acid group acts as a hydrogen-bond donor, facilitating coordination with metal-organic frameworks (MOFs). Computational studies (DFT) can predict binding affinities .

Q. What strategies resolve contradictions in reported bioactivity data for adamantane-carboxylic acid derivatives?

Discrepancies in bioactivity studies (e.g., antimicrobial vs. antiviral efficacy) often arise from:

  • Structural variations : Minor substitutions (e.g., bromination at C3) drastically alter bioactivity .
  • Assay conditions : pH sensitivity of the carboxylic acid group may affect solubility and membrane permeability. Standardize assays using buffered solutions (pH 7.4) .
  • Comparative studies : Use isostructural analogs (e.g., 3-[(Acetylamino)methyl] derivatives) as controls to isolate functional group contributions .

Q. How can computational modeling guide the design of this compound-based drug candidates?

  • Docking simulations : Predict binding modes with target proteins (e.g., influenza M2 proton channels). Focus on adamantane’s hydrophobic interactions with transmembrane domains .
  • ADMET profiling : Estimate pharmacokinetics using QSAR models. Carboxylic acid groups improve solubility but may reduce blood-brain barrier penetration .

Q. What analytical challenges arise in characterizing degradation products of this compound under physiological conditions?

  • Degradation pathways : Hydrolysis of the carboxylic acid group generates adamantane fragments detectable via LC-MS/MS.
  • Matrix interference : Biological samples (e.g., serum) require solid-phase extraction (C18 columns) to isolate metabolites .

Methodological Guidelines

  • Synthetic protocols : Prioritize one-pot methods for scalability .
  • Data validation : Cross-reference NMR with IR spectroscopy (carboxylic O-H stretch at 2500–3300 cm⁻¹) .
  • Bioactivity studies : Include negative controls (e.g., unmodified adamantane) to contextualize results .

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